N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide
Overview
Description
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a dioxoanthracene core, and a propylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene coreCommon reagents used in these reactions include chloroacetyl chloride, triethylamine, and N-isopropyl-4-fluoroaniline .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dioxoanthracene core play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthracene derivatives and fluorophenyl-substituted molecules. Examples are:
- N-(4-fluorophenyl)anthranilic acid
- Fluorofentanyl
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-(4-fluorophenyl)-9,10-dioxo-1-(propylsulfanyl)-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a fluorophenyl group and a propylthio substituent on the dioxoanthracene core provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-9,10-dioxo-1-propylsulfanylanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-2-13-30-23-19(24(29)26-15-9-7-14(25)8-10-15)12-11-18-20(23)22(28)17-6-4-3-5-16(17)21(18)27/h3-12H,2,13H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHRANLNZXLCAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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